Promitil
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Overview
Description
Promitil is a pegylated liposomal formulation of a mitomycin C lipid-based prodrug. It is designed to enhance the delivery and efficacy of mitomycin C, a potent anticancer agent, while reducing its toxicity. This compound has shown promise in preclinical and clinical studies for its ability to improve the therapeutic index of mitomycin C, particularly in combination with radiation therapy for the treatment of various cancers .
Preparation Methods
Synthetic Routes and Reaction Conditions
Promitil is synthesized by incorporating mitomycin C lipid-based prodrug into pegylated liposomes. The mitomycin C lipid-based prodrug is prepared by conjugating mitomycin C with a lipid moiety, typically a long diacyl-glycerol, to allow its intercalation into the lipid bilayer of the liposome. The liposomes are then pegylated to enhance their stability and circulation time in the bloodstream .
Industrial Production Methods
The industrial production of this compound involves several key steps:
Preparation of Mitomycin C Lipid-Based Prodrug: Mitomycin C is chemically modified to form a lipid-based prodrug.
Liposome Formation: The lipid-based prodrug is incorporated into liposomes using techniques such as thin-film hydration or ethanol injection.
Pegylation: The liposomes are pegylated by attaching polyethylene glycol (PEG) chains to their surface.
Purification and Quality Control: The pegylated liposomes are purified to remove unencapsulated drug and other impurities.
Chemical Reactions Analysis
Types of Reactions
Promitil undergoes several key reactions, primarily involving the activation and release of mitomycin C from the lipid-based prodrug. These reactions include:
Thiolytic Cleavage: The lipid-based prodrug is cleaved by thiol groups, which are produced in excess by radiation-damaged cells.
Reductive Activation: Mitomycin C is activated through reductive processes, leading to the formation of DNA adducts and crosslinks.
Common Reagents and Conditions
Dithiothreitol (DTT): Used to induce thiolytic cleavage of the lipid-based prodrug in vitro.
Tissue Homogenates: Used to study the activation and release of mitomycin C in various tissues.
Major Products Formed
The major product formed from the reactions involving this compound is active mitomycin C, which exerts its anticancer effects by alkylating DNA and forming DNA crosslinks .
Scientific Research Applications
Mechanism of Action
Promitil exerts its effects through the following mechanisms:
Thiolytic Activation: The lipid-based prodrug is cleaved by thiol groups produced by radiation-damaged cells, releasing active mitomycin C.
DNA Alkylation and Crosslinking: Mitomycin C alkylates DNA and forms crosslinks, leading to the inhibition of DNA replication and transcription, ultimately causing cell death.
Radiosensitization: This compound enhances the sensitivity of cancer cells to radiation, improving the efficacy of radiotherapy.
Comparison with Similar Compounds
Promitil is unique in its design and mechanism of action compared to other similar compounds:
Mitomycin C: While mitomycin C is a potent anticancer agent, its use is limited by its toxicity. .
Doxil: Another liposomal formulation, Doxil, contains doxorubicin and is used for the treatment of various cancers.
Mesoporous Silica Nanoparticles: These nanoparticles have been explored for drug delivery, including the delivery of mitomycin C lipid-based prodrugs.
This compound’s unique formulation and mechanism of action make it a promising candidate for improving cancer treatment outcomes while minimizing side effects.
Properties
CAS No. |
303983-00-8 |
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Molecular Formula |
C62H98N4O11S2 |
Molecular Weight |
1139.6 g/mol |
IUPAC Name |
[4-[2,3-di(octadecanoyloxy)propyldisulfanyl]phenyl]methyl (4S,6S,7R,8S)-11-amino-8-(carbamoyloxymethyl)-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-diene-5-carboxylate |
InChI |
InChI=1S/C62H98N4O11S2/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-52(67)74-43-48(77-53(68)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2)45-78-79-49-39-37-47(38-40-49)42-76-61(72)66-51-41-65-56-54(58(70)55(63)46(3)57(56)69)50(44-75-60(64)71)62(65,73-4)59(51)66/h37-40,48,50-51,59H,5-36,41-45,63H2,1-4H3,(H2,64,71)/t48?,50-,51+,59+,62-,66?/m1/s1 |
InChI Key |
LIHIIWJRSSLKKX-YCTALCSSSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(CSSC1=CC=C(C=C1)COC(=O)N2[C@@H]3[C@H]2[C@@]4([C@@H](C5=C(N4C3)C(=O)C(=C(C5=O)N)C)COC(=O)N)OC)OC(=O)CCCCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(CSSC1=CC=C(C=C1)COC(=O)N2C3C2C4(C(C5=C(N4C3)C(=O)C(=C(C5=O)N)C)COC(=O)N)OC)OC(=O)CCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
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